Product packaging for Oxadixyl(Cat. No.:CAS No. 77732-09-3)

Oxadixyl

Número de catálogo: B1677826
Número CAS: 77732-09-3
Peso molecular: 278.30 g/mol
Clave InChI: UWVQIROCRJWDKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Oxadixyl is an oxazolidinone that is N-(2,6-dimethylphenyl)-2-methoxyacetamide in which the amide hydrogen is replaced by a 2-oxo-1,3-oxazolidin-3-yl group. A systemic fungicide used to treat seeds of a variety of food crops, as well as lawns. It has a role as an agrochemical. It is an aromatic amide, an oxazolidinone, a carbohydrazide, an ether and an anilide fungicide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B1677826 Oxadixyl CAS No. 77732-09-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Source PubChem
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InChI

InChI=1S/C14H18N2O4/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18/h4-6H,7-9H2,1-3H3
Source PubChem
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InChI Key

UWVQIROCRJWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2032631
Record name Oxadixyl
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid; [Dr. Ehrenstorfer GmbH MSDS]
Record name Oxadixyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Oxadixyl
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CAS No.

77732-09-3
Record name Oxadixyl
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Record name Oxadixyl [BSI:ISO]
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Record name Oxadixyl
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Record name OXADIXYL
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Foundational & Exploratory

An In-depth Technical Guide to Oxadixyl: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadixyl is a systemic fungicide belonging to the phenylamide class of chemicals, recognized for its efficacy against a range of plant pathogenic oomycetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of this compound. Detailed methodologies for its synthesis and analytical determination are presented, alongside a discussion of its mode of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the fields of agrochemical research, drug development, and crop protection.

Chemical Identity and Structure

This compound is chemically identified as N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide.[1][2] Its structure is characterized by a central acetamide core linking a 2,6-dimethylphenyl group and a 2-oxo-1,3-oxazolidin-3-yl moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide[1][2]
CAS Number 77732-09-3[3][4]
Molecular Formula C₁₄H₁₈N₂O₄[3][4]
Molecular Weight 278.30 g/mol [3][4]
Canonical SMILES CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O
InChI Key UWVQIROCRJWDKL-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to light beige crystalline solid under standard conditions.[5][6] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 104-105 °C[2]
Boiling Point Decomposes before boiling
Density 0.5 g/mL[7]
Vapor Pressure 3.3 x 10⁻⁶ Pa at 25 °C
Water Solubility 3400 mg/L at 25 °C[8]
Solubility in Organic Solvents (at 25 °C) Acetone: >200 g/LEthanol: 50-100 g/LToluene: 10-20 g/Ln-Hexane: <1 g/Ln-Octanol: 10-20 g/L
LogP (Octanol-Water Partition Coefficient) 0.7
pKa Data not available

Fungicidal Properties and Mode of Action

Spectrum of Activity

This compound is a systemic fungicide with both protective and curative properties.[5] It is particularly effective against oomycetes, a group of fungus-like eukaryotic microorganisms. Its spectrum of activity includes, but is not limited to, pathogens from the order Peronosporales, which are responsible for devastating plant diseases such as downy mildews and late blights.[5][9]

Mode of Action

The primary mode of action of this compound is the inhibition of protein synthesis in susceptible oomycetes.[5] Specifically, it targets and disrupts the function of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[7] By inhibiting rRNA synthesis, this compound effectively halts the production of ribosomes, which are the cellular machinery for protein synthesis, ultimately leading to the cessation of growth and death of the pathogen.

G cluster_pathway Inhibition of Protein Synthesis Pathway This compound This compound OomyceteCell Oomycete Cell This compound->OomyceteCell Enters RNAPolymeraseI RNA Polymerase I This compound->RNAPolymeraseI Inhibits rRNASynthesis rRNA Synthesis RNAPolymeraseI->rRNASynthesis Catalyzes CellDeath Cell Death RibosomeFormation Ribosome Formation rRNASynthesis->RibosomeFormation Leads to rRNASynthesis->CellDeath Inhibition leads to ProteinSynthesis Protein Synthesis RibosomeFormation->ProteinSynthesis Essential for RibosomeFormation->CellDeath CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth Required for ProteinSynthesis->CellDeath CellGrowth->CellDeath

Figure 1: Simplified signaling pathway of this compound's mode of action.

Synthesis and Formulation

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly outlined as follows:

  • Formation of the Oxazolidinone Ring: This initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.

  • Acylation: The formed oxazolidinone ring is then acylated using 2-methoxyacetyl chloride to introduce the methoxyacetyl group.

  • Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline derivative, N-(2,6-dimethylphenyl)hydroxylamine, to yield the final this compound molecule.[7]

These reactions are typically conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to ensure high yield and purity.[7]

G cluster_synthesis This compound Synthesis Workflow Start Starting Materials: - Amino Alcohol - Carbonyl Compound - 2-Methoxyacetyl Chloride - N-(2,6-dimethylphenyl)hydroxylamine Step1 Step 1: Oxazolidinone Ring Formation (Cyclization) Start->Step1 Intermediate1 Oxazolidinone Intermediate Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Step 3: Condensation Intermediate2->Step3 Product This compound Step3->Product Purification Purification and Crystallization Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2: General workflow for the synthesis of this compound.
Formulation

For agricultural applications, technical grade this compound is formulated into various products, most commonly as wettable powders (WP) and suspension concentrates (SC). These formulations facilitate its application as a foliar spray or seed treatment.

Toxicological Profile

The toxicological profile of this compound has been evaluated to determine its potential hazards to humans and the environment.

Table 3: Acute Toxicity of this compound

RouteSpeciesLD₅₀/LC₅₀
Oral Rat1860 mg/kg (female)[2]
Dermal Rat>2000 mg/kg[5]
Inhalation (4h) Rat>5.6 mg/L[5]

This compound is classified as having low acute toxicity.[7] Chronic exposure studies in rats have suggested the liver as a target organ.[5] It is not considered to be a skin sensitizer.[5]

Environmental Fate

This compound is persistent in soil, with a half-life that can extend to several months.[8] It is stable to hydrolysis at neutral and acidic pH but can undergo some hydrolysis under alkaline conditions.[5] Due to its mobility in certain soil types, there is a potential for leaching into groundwater. In the aquatic environment, this compound is considered toxic to aquatic life with long-lasting effects.[10]

Analytical Methods

The determination of this compound residues in various matrices is crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Experimental Protocol: HPLC Determination of this compound

This protocol provides a general guideline for the determination of this compound in a sample matrix.

  • Sample Preparation:

    • Homogenize the sample (e.g., crop material, soil).

    • Extract this compound from the homogenized sample using a suitable organic solvent (e.g., acetonitrile).

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength (e.g., 292 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the calibration curve.

G cluster_hplc HPLC Analysis Workflow for this compound Sample Sample Collection (e.g., Crop, Soil) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Solvent Evaporation and Reconstitution Cleanup->Concentration HPLC HPLC Analysis Concentration->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification against Calibration Curve Data->Quantification Result Final Concentration of this compound Quantification->Result

Figure 3: General experimental workflow for the HPLC determination of this compound.

Conclusion

This compound remains an important fungicide for the control of oomycete pathogens in agriculture. Its specific mode of action, targeting RNA polymerase I, provides a valuable tool in disease management strategies. This technical guide has summarized the key chemical, physical, and biological properties of this compound, providing a foundational resource for scientific and research professionals. Further research into its environmental interactions and the development of more sustainable application methods will continue to be of importance.

References

History and development of Oxadixyl as a systemic fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide chemical class, specifically the oxazolidinone group.[1][2] It exhibits both protective and curative action against a range of plant pathogenic oomycetes.[3] Developed and introduced by Sandoz (now part of Syngenta), this compound became a tool for managing diseases such as downy mildews, late blights, and damping-off caused by genera like Phytophthora and Pythium.[4][5] This technical guide provides an in-depth overview of the history, chemical properties, mode of action, synthesis, and biological activity of this compound.

History and Development

The phenylamide group of fungicides, to which this compound belongs, was introduced in the 1970s and represented a significant advancement in the control of oomycete pathogens due to their systemic properties and high efficacy.[2] this compound was a later addition to this group.[6] Key milestones in its development and registration include:

  • Early 1980s: Sandoz filed patents for the preparation of this compound, marking its initial development.

  • 1992: this compound was first registered as a new chemical by the United States Environmental Protection Agency (EPA) for use as a seed treatment.[5][7]

  • 2001: The registration for its use in the US was voluntarily cancelled.[8]

  • Present: this compound is not approved for use in the United Kingdom, but it holds approvals in various other countries, including some within the European Union and Australia.[4]

This compound was primarily marketed under trade names such as Sandofan and Recoil for seed treatment applications to control early-season diseases.[4][5] Its development was significant as it offered an alternative to other fungicides facing resistance issues, advocating for its use in alternation programs to slow the development of resistance.[5][7]

Chemical and Physical Properties

This compound is a synthetic, aromatic amide fungicide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueCitation(s)
IUPAC Name 2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acet-2',6'-xylidide[3]
CAS Name N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide[8]
CAS Registry Number 77732-09-3[3]
Molecular Formula C₁₄H₁₈N₂O₄[3]
Molecular Weight 278.30 g/mol [3]
Physical State Colorless crystalline solid[3]
Melting Point 104-105 °C
Water Solubility (25°C) 0.34% w/w
Vapor Pressure 2.0 x 10⁻⁸ mmHg[1]
FRAC Group 4[4]

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit protein synthesis in susceptible fungi.[3] It specifically interferes with the synthesis of ribosomal RNA (rRNA) by targeting RNA polymerase I.[2][4] This mode of action is characteristic of the phenylamide group of fungicides.

The broader class of oxazolidinones, used as antibiotics, provides a more detailed model for this mechanism. These compounds bind to the 23S rRNA of the large ribosomal subunit (50S) within the peptidyltransferase center (PTC), the active site for peptide bond formation.[9][10] This binding action perturbs the correct positioning of transfer RNA (tRNA) in the ribosomal A-site, thereby inhibiting the elongation phase of protein synthesis.[9][11] It is presumed that this compound follows a similar mechanism in oomycetes.

Proposed Mode of Action of this compound cluster_fungal_cell Fungal Cell cluster_ribosome Ribosome (Large Subunit) Oxadixyl_ext This compound Uptake Systemic Uptake (Leaves/Roots) Oxadixyl_ext->Uptake Oxadixyl_int This compound Uptake->Oxadixyl_int Inhibition INHIBITION Oxadixyl_int->Inhibition rRNA_Polymerase RNA Polymerase I rRNA_Synthesis rRNA Synthesis rRNA_Polymerase->rRNA_Synthesis Ribosome_Assembly Ribosome Assembly rRNA_Synthesis->Ribosome_Assembly Functional_Ribosome Functional Ribosome Ribosome_Assembly->Functional_Ribosome Protein_Synthesis Protein Synthesis Functional_Ribosome->Protein_Synthesis Fungal_Growth Fungal Growth and Proliferation Protein_Synthesis->Fungal_Growth Inhibition->rRNA_Polymerase Inhibition2 INHIBITION

Proposed mechanism of this compound's fungicidal action.

Synthesis and Formulation

Chemical Synthesis

The commercial production of this compound involves a multi-step chemical synthesis.[4] While specific proprietary details may vary, the general pathway involves acylation and condensation reactions.

  • Formation of the Oxazolidinone Ring: The synthesis typically begins with the preparation of the core oxazolidinone ring structure. This is often achieved through the cyclization of an amino alcohol with a carbonyl compound.

  • Acylation: The oxazolidinone intermediate is then acylated, commonly using 2-methoxyacetyl chloride, to introduce the methoxyacetyl group.

  • Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline, such as 2,6-dimethylaniline, to form the final this compound molecule.

These reactions are generally conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to maximize yield and purity.[4]

General Synthesis Pathway of this compound AminoAlcohol Amino Alcohol + Carbonyl Compound Oxazolidinone Oxazolidinone Ring AminoAlcohol->Oxazolidinone Cyclization AcylatedIntermediate Acylated Intermediate Oxazolidinone->AcylatedIntermediate Acylation MethoxyacetylChloride 2-Methoxyacetyl Chloride This compound This compound AcylatedIntermediate->this compound Condensation SubstitutedAniline 2,6-Dimethylaniline

A simplified overview of the chemical synthesis of this compound.
Formulation

This compound has been formulated in several ways to suit different application methods. Common formulation types include:

  • FG: Fine Granule

  • WG: Water-Dispersible Granule

  • WP: Wettable Powder[3]

  • Flowable Concentrate: A 31% flowable formulation for seed treatment has been registered.[7]

It is often co-formulated with other fungicides that have different modes of action to broaden the spectrum of control and manage resistance. A notable combination is with cymoxanil for enhanced control of downy mildew.[12]

Biological Activity and Spectrum

This compound is a narrow-spectrum fungicide, highly effective against pathogens in the class Oomycetes.[2] Its systemic nature allows it to be absorbed by the plant's roots and leaves and translocated throughout the plant, providing protection to new growth.[3]

Target Pathogens:

  • Downy Mildews: Caused by various species of Peronosporales.

  • Late Blights: Notably Phytophthora infestans on potatoes and tomatoes.

  • Damping-off and Seed Rot: Caused by soil-borne pathogens such as Pythium and Phytophthora species.[3][5][7]

It has been applied to a wide variety of crops, including corn, cotton, sunflowers, soybeans, various vegetables, and turfgrass.[3][7]

Experimental Protocols

Fungicide Efficacy Screening Workflow

The development of a new fungicide like this compound follows a rigorous screening process to identify lead compounds and determine their efficacy.

Fungicide Discovery and Efficacy Screening Workflow A Compound Library Synthesis/Acquisition B Primary In Vitro Screening (e.g., 96-well plates) A->B C Hit Identification (Active Compounds) B->C C->A Inactive D Secondary In Vitro Assays (Dose-Response, EC50 Determination) C->D Active E In Vivo Greenhouse Trials (Efficacy on Host Plants) D->E F Lead Compound Selection (Potency, Spectrum, Safety) E->F F->D Requires Optimization G Field Trials (Different Geographic Locations) F->G Promising H Toxicology & Environmental Fate Studies G->H I Registration & Product Development H->I

A generalized workflow for fungicide screening and development.
Protocol for EC₅₀ Determination (Mycelial Growth Inhibition Assay)

This protocol describes a typical method for determining the 50% effective concentration (EC₅₀) of a fungicide against a target pathogen.[5][13]

1. Preparation of Fungicide Stock Solutions:

  • Accurately weigh the technical grade this compound and dissolve it in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
  • Perform serial dilutions of the stock solution to create a range of working concentrations.

2. Media Preparation:

  • Prepare a suitable agar medium for the target pathogen (e.g., V8 juice agar for Phytophthora infestans).
  • Autoclave the medium and cool it to approximately 50-55°C in a water bath.

3. Amending Media with Fungicide:

  • Add a precise volume of each fungicide working solution to separate flasks of molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
  • Include a control treatment by adding only the solvent to a flask of agar.
  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • From an actively growing culture of the target pathogen, cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer.
  • Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control). Each concentration should have multiple replicates (e.g., 3-5).

5. Incubation:

  • Incubate the plates in the dark at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans).

6. Data Collection and Analysis:

  • After a set incubation period (e.g., 7-10 days), or when the mycelium in the control plates has reached a specific diameter, measure the colony diameter of each replicate.
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Use statistical software to perform a probit or logistic regression analysis of the percent inhibition versus the log-transformed fungicide concentration to calculate the EC₅₀ value.[13][14]

Toxicology and Environmental Fate

Toxicological studies have been conducted to assess the safety of this compound for human health and the environment.

Study TypeResultCitation(s)
Acute Oral Toxicity (Rat) Toxicity Category III[7]
Acute Dermal Toxicity Toxicity Category III[7]
Acute Inhalation Toxicity Toxicity Category III[7]
Primary Eye Irritation Toxicity Category III[7]
Chronic Feeding Study (Rat) Target organ: Liver. Increased hepatocellular adenomas at the highest dose tested.[7]
Chronic Feeding Study (Mouse) Systemic NOEL: 100 ppm. Systemic LEL: 400 ppm (based on increased relative liver weights).[7]
Carcinogenicity Classification (EPA) Group C (Possible human carcinogen)[7]
Environmental Fate Slowly degraded in soil. Low water solubility reduces potential for off-target movement via runoff.[7]

The EPA established tolerances for the combined residues of this compound and its desmethyl metabolite in various raw agricultural commodities, generally at 0.10 ppm.[7]

Resistance Management

As with other single-site mode-of-action fungicides, there is a risk of fungal populations developing resistance to this compound. Phenylamide resistance is a known issue in oomycete populations.[2] To mitigate this risk, resistance management strategies are crucial:

  • Use in Mixtures: Formulating or tank-mixing this compound with fungicides that have a different mode of action.

  • Alternation Programs: Rotating the use of this compound with fungicides from different FRAC groups.

  • Adherence to Label Rates: Using the fungicide at the recommended application rates and intervals to ensure effective disease control and minimize the selection pressure for resistant individuals.[7]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxadixyl Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide class of chemicals, specifically an oxazolidinone.[1][2] It is recognized for its protective and curative action against a range of plant pathogens, particularly from the Oomycetes order, which includes diseases like downy mildews and late blights.[3][4][5] The mode of action for this compound and other phenylamides involves the inhibition of protein synthesis in fungi by specifically targeting and interfering with ribosomal RNA (rRNA) synthesis via the RNA polymerase I complex.[3][5][6][7][8] This targeted action disrupts fungal development, though it is most effective after the initial stages of host penetration.[7] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

General and Chemical Identification
PropertyValue
Common Name This compound
IUPAC Name N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide[1][9]
CAS Number 77732-09-3[1][3][9][10][11]
Chemical Formula C₁₄H₁₈N₂O₄[1][3][9][10][12]
Molecular Weight 278.30 g/mol [1][3][11][12]
SMILES CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O[1][6]
Physical State Colorless to light beige crystalline solid[1][2][10]
Physicochemical Properties
PropertyValueTemperature (°C)
Melting Point 104-105 °C[10][11][13]N/A
Boiling Point 368.50 °C (estimated)[14]N/A
Vapor Pressure 0.0033 mPa (2.5 x 10⁻⁸ mmHg)[6]20 °C
Water Solubility 3,400 mg/L[10][14]25 °C
Log P (Octanol-Water Partition Coefficient) 0.65 - 0.80[6][14]20 °C
Solubility in Organic Solvents
SolventSolubility (% w/w)Temperature (°C)
Ethanol11.2[11]25 °C
Acetone34.4[11]25 °C
DMSO39.0[11]25 °C

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (Log P) - OECD 107

The Shake Flask method is a standard procedure for determining the Log P value for compounds within the range of -2 to 4.[6][10]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[3] The method involves dissolving the test substance in one of the phases, adding the second phase, shaking until equilibrium is reached, and then measuring the substance's concentration in each phase.

Methodology:

  • Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should not exceed 0.01 mol/L.[3]

  • Partitioning: Place a known volume of the n-octanol stock solution and a known volume of water (pre-saturated with n-octanol) into a suitable vessel (e.g., a separatory funnel or centrifuge tube). The volume ratios of octanol to water should be varied (e.g., 1:1, 1:2, 2:1) in separate experiments.

  • Equilibration: Shake the vessel mechanically at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test should determine the necessary time.

  • Phase Separation: Separate the two phases by centrifugation to avoid the formation of micro-droplets which can interfere with results.[6][13]

  • Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) for each volume ratio as P = C_octanol / C_water. The final Log P is the logarithm of the average P value.

Determination of Water Solubility - OECD 105

The Flask Method is suitable for determining the water solubility of substances with solubilities greater than 10 mg/L.[11][12]

Principle: This method determines the saturation mass concentration of a substance in water at a specific temperature. An excess of the substance is stirred in water until the solution is saturated, and then the concentration in the aqueous solution is measured.[12][15]

Methodology:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[12]

  • Equilibration: Add an excess amount of solid this compound to a known volume of distilled water in a flask. Stir the mixture at a constant temperature slightly above the test temperature (e.g., 30 °C) for 24 hours.

  • Temperature Stabilization: Transfer the flask to a thermostatically controlled shaker or bath set at the test temperature (e.g., 20 °C) and continue to stir for at least another 24 hours to allow the system to reach equilibrium and for excess solid to precipitate.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to ensure a clear aqueous phase is obtained for analysis.

  • Analysis: Determine the concentration of this compound in the clear aqueous solution using a validated analytical method like HPLC-UV.

  • Calculation: The average concentration from at least three replicate determinations is reported as the water solubility of this compound at the specified temperature.

Determination of this compound Residues in a Plant Matrix (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[16][17][18][19]

Principle: The protocol involves an initial extraction of the sample with acetonitrile, followed by a partitioning step using salts to separate the aqueous and organic layers. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components before analysis by chromatography.[19][20]

Methodology:

  • Sample Homogenization: Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.[16]

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

  • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing this compound) and a lower aqueous/solid layer.[16]

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL micro-centrifuge tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) and anhydrous MgSO₄. PSA removes organic acids and other polar interferences.

  • Final Centrifugation: Vortex the micro-centrifuge tube for 30 seconds and then centrifuge for 2 minutes.

  • Analysis: Take the final extract and filter it through a 0.22 µm filter into an autosampler vial for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16]

Visualizations

Synthesis Pathway of this compound

The commercial production of this compound is a multi-step chemical synthesis process.[1] It begins with the formation of an oxazolidinone ring, which is then acylated and finally condensed with a substituted aniline.[1]

G cluster_synthesis This compound Synthesis Pathway A Amino Alcohols + Carbonyl Compounds B Oxazolidinone Ring (Intermediate) A->B Cyclization D Acylated Intermediate B->D Acylation C 2-Methoxyacetyl Chloride C->D F This compound D->F Condensation E Substituted Aniline (2,6-Dimethylaniline) E->F

Caption: A simplified workflow of the multi-step commercial synthesis of this compound.

Fungicidal Mode of Action: Inhibition of RNA Polymerase I

This compound exerts its fungicidal effect by disrupting protein synthesis. It specifically targets the RNA polymerase I enzyme complex in Oomycete fungi, which is responsible for transcribing ribosomal RNA (rRNA) genes. This inhibition halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth.[4][5][8]

G cluster_moa This compound Mode of Action in Oomycetes This compound This compound Inhibition INHIBITION This compound->Inhibition rDNA rDNA (Ribosomal DNA) rRNA rRNA Synthesis (Transcription) rDNA->rRNA transcribed by PolI RNA Polymerase I Complex PolI->rRNA Ribosome Ribosome Assembly rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Fungal Growth & Development Protein->Growth Inhibition->PolI targets

Caption: Signaling pathway showing this compound's inhibition of RNA Polymerase I in fungi.

Experimental Workflow: QuEChERS Residue Analysis

The workflow for analyzing this compound residues in agricultural products like cucumbers involves sample preparation using the QuEChERS method followed by instrumental analysis. This process ensures that the final extract is clean enough for sensitive and accurate quantification.

G cluster_workflow QuEChERS Workflow for this compound Residue Analysis start Homogenized Sample (e.g., 10g Cucumber) extraction 1. Extraction (Acetonitrile) start->extraction partition 2. Partitioning (MgSO4, NaCl) extraction->partition centrifuge1 3. Centrifugation (Phase Separation) partition->centrifuge1 cleanup 4. Dispersive SPE Cleanup (PSA, MgSO4) centrifuge1->cleanup Acetonitrile Extract centrifuge2 5. Centrifugation cleanup->centrifuge2 analysis 6. UPLC-MS/MS Analysis centrifuge2->analysis Cleaned Extract end Quantification of This compound Residue analysis->end

References

Oxadixyl (CAS No. 77732-09-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadixyl, with a CAS number of 77732-09-3, is a systemic fungicide belonging to the phenylamide chemical class (FRAC MOA Group 4).[1] First introduced by Sandoz AG (now Syngenta AG), it is recognized for its protective and curative action against a range of plant pathogens, particularly Oomycetes.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its chemical properties, mechanism of action, synthesis, toxicological profile, and analytical procedures. It is intended to serve as a core resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[3][4] Its fundamental physicochemical properties are summarized below, providing essential data for experimental design and environmental fate assessment.

PropertyValueReference(s)
CAS Registry Number 77732-09-3[1]
IUPAC Name 2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acet-2',6'-xylidide[1]
CAS Name N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide[5]
Molecular Formula C₁₄H₁₈N₂O₄[1]
Molecular Weight 278.30 g/mol [4]
Melting Point 104-105 °C[3][5]
Vapor Pressure (20 °C) 2 x 10⁻⁸ mmHg (approx. 2.67 x 10⁻⁶ Pa)[4]
Water Solubility (25 °C) 3.4 g/L (3400 mg/L)[3][5]
Log P (Octanol-Water) 0.65[6]
Solubility in Organic Solvents (25 °C) Acetone: 34.4% w/w Ethanol: 5.0% w/w DMSO: 39.0% w/w[5]

Mechanism of Action

This compound is a site-specific fungicide that targets and disrupts nucleic acid synthesis in susceptible fungi.[1] Its mode of action is the inhibition of ribosomal RNA (rRNA) synthesis through the specific targeting of the RNA polymerase I enzyme complex.[7][8] This inhibition prevents the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and development.[9]

The fungicidal effect is particularly pronounced in developmental stages beyond the formation of the primary haustorium, as earlier stages like zoospore release and germination can proceed using existing ribosomes.[8] However, the inability to synthesize new proteins prevents further colonization of the host tissue.

MOA Figure 1: this compound's Mechanism of Action cluster_fungus Fungal Cell (Oomycete) This compound This compound RNAPol1 RNA Polymerase I (Target Enzyme) This compound->RNAPol1 Inhibits rRNA rRNA Synthesis rDNA rDNA (Template) rDNA->rRNA Transcription by RNAPol1 Ribosome Ribosome Assembly rRNA->Ribosome Leads to Protein Protein Synthesis Ribosome->Protein Required for Growth Fungal Growth & Development Protein->Growth Essential for Resistance Figure 2: General Mechanisms of Fungicide Resistance cluster_mechanisms Resistance Mechanisms Fungicide Fungicide (e.g., this compound) Target_Mod Target Modification (e.g., RNAPol1 mutation) Target_Over Target Overexpression Efflux Efflux Pump Upregulation Outcome Reduced Fungal Susceptibility Target_Mod->Outcome Prevents binding Target_Over->Outcome Increases target amount Efflux->Outcome Removes fungicide Synthesis Figure 3: Generalized Synthesis Workflow for this compound A Amino Alcohol + Carbonyl Compound B Oxazolidinone Intermediate A->B Cyclization D Acylated Intermediate B->D Acylation C 2-Methoxyacetyl Chloride C->D F This compound D->F Condensation E 2,6-Dimethylaniline Derivative E->F

References

An In-depth Technical Guide to the Mode of Action of Phenylamide Fungicides: A Focus on Oxadixyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of phenylamide fungicides, with a specific emphasis on Oxadixyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection. This guide delves into the biochemical mechanisms, target specificity, and the experimental methodologies used to elucidate the fungicidal properties of this important class of compounds.

Introduction to Phenylamide Fungicides and this compound

Phenylamide fungicides are a class of systemic agricultural fungicides highly effective against oomycete pathogens, which are a group of destructive plant pathogens including species of Phytophthora and Pythium.[1] These pathogens are responsible for devastating diseases such as late blight in potatoes and tomatoes, and downy mildews in various crops.[1] this compound is a prominent member of the phenylamide group, valued for its protective and curative properties.[2][3] Phenylamides are rapidly absorbed by the plant's leaves and roots and are translocated upwards within the plant's vascular system (acropetal translocation), providing systemic protection against oomycete pathogens.[2][4]

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of phenylamide fungicides, including this compound, is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[4][5][6] This targeted action disrupts the production of ribosomes, the cellular machinery responsible for protein synthesis, ultimately leading to the cessation of growth and development of the pathogen.[7]

Molecular Target: RNA Polymerase I

The specific molecular target of phenylamide fungicides is RNA polymerase I (Pol I), also referred to as polymerase complex I.[5][8][9] RNA polymerase I is the exclusive enzyme responsible for the transcription of rRNA genes in the nucleolus of eukaryotic cells. By binding to and inhibiting the activity of RNA polymerase I, phenylamides effectively halt the production of the large rRNA precursors necessary for ribosome biogenesis.[9] This mode of action is highly specific to oomycetes, as the RNA polymerase I of these organisms appears to have a higher affinity for phenylamides compared to that of other fungal groups, plants, and animals.[10]

The inhibition of rRNA synthesis by phenylamides has been demonstrated to impact several critical life stages of oomycete pathogens, including mycelial growth, the formation of haustoria (specialized structures for nutrient uptake from the host), and the production of sporangia (spore-bearing structures).[1]

Quantitative Efficacy Data

The efficacy of phenylamide fungicides is typically quantified by determining the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. The following table summarizes reported EC50 values for this compound and the closely related phenylamide, Metalaxyl, against various oomycete pathogens.

FungicidePathogenEC50 (µg/mL)Reference(s)
This compoundPhytophthora infestansVaries with resistance[11]
MetalaxylPhytophthora infestansSensitive: <5, Resistant: >100[12]
MetalaxylPythium ultimumSensitive: 0.05 - 1.30, Resistant: >100[1]
MetalaxylPlasmopara viticolaSensitive: <0.1, Resistant: >5[7]
MetalaxylPhytophthora cactorumSensitive: <1, Resistant: >100[13]
MetalaxylPhytophthora capsiciSensitive: 0.00002 - 1.3, Resistant: 10 - 966[14]

Note: EC50 values can vary significantly based on the specific isolate and the presence of resistance.

Signaling Pathway and Molecular Interaction

The interaction of phenylamide fungicides with RNA polymerase I disrupts the normal signaling cascade of gene expression, specifically for rRNA genes. This interference with a fundamental cellular process is the key to their fungicidal activity.

G Signaling Pathway: Phenylamide Inhibition of rRNA Synthesis Phenylamide Phenylamide Fungicide (e.g., this compound) RNAPolI RNA Polymerase I Phenylamide->RNAPolI Binding and Inhibition rDNA rRNA Genes (rDNA) RNAPolI->rDNA Inhibition Inhibition RNAPolI->Inhibition pre_rRNA pre-rRNA Transcript rDNA->pre_rRNA Transcription Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Oomycete Growth & Development Protein->Growth Inhibition->pre_rRNA

Phenylamide fungicide inhibits RNA Polymerase I, blocking rRNA transcription.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of phenylamide fungicide mode of action.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against an oomycete pathogen.

Materials:

  • Pure culture of the oomycete pathogen

  • Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

  • Technical grade fungicide (e.g., this compound)

  • Solvent for fungicide (e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve the technical grade fungicide in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Prepare Fungicide-Amended Media: Autoclave the culture medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

  • Plate Preparation: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing oomycete culture, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter). Place one mycelial plug in the center of each petri dish.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific pathogen (e.g., 20-25°C).

  • Data Collection: After a defined incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the average colony diameter for each fungicide concentration. Determine the percentage of growth inhibition relative to the control. The EC50 value is calculated by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration and determining the concentration that causes 50% inhibition.

Ribosomal RNA (rRNA) Synthesis Inhibition Assay (Uridine Incorporation)

This assay measures the effect of the fungicide on the rate of rRNA synthesis.

Materials:

  • Oomycete mycelium

  • Liquid culture medium

  • Fungicide solution

  • [³H]-Uridine (radioactive tracer)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Culture Preparation: Grow the oomycete in liquid culture to obtain sufficient mycelium.

  • Fungicide Treatment: Treat the mycelial cultures with various concentrations of the fungicide for a predetermined period. Include an untreated control.

  • Radiolabeling: Add a known amount of [³H]-Uridine to each culture and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.

  • Harvesting and Lysis: Harvest the mycelium by filtration and lyse the cells to release the cellular contents.

  • Precipitation of RNA: Precipitate the total RNA from the cell lysate using cold TCA. This will separate the unincorporated [³H]-Uridine from the RNA.

  • Quantification: Collect the precipitated RNA on a filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated [³H]-Uridine in the fungicide-treated samples to the untreated control to determine the percentage of inhibition of RNA synthesis.

RNA Polymerase I Activity Assay

This protocol is adapted from general eukaryotic methods and may require optimization for oomycetes.

Materials:

  • Oomycete mycelium

  • Nuclei isolation buffer

  • Reaction buffer containing ribonucleotides (ATP, CTP, GTP)

  • [α-³²P]UTP (radioactive tracer)

  • Fungicide solution

  • α-amanitin (to inhibit RNA polymerase II and III)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Nuclei Isolation: Isolate nuclei from the oomycete mycelium using a suitable buffer and homogenization method.

  • In Vitro Transcription Reaction: Set up a reaction mixture containing the isolated nuclei, reaction buffer, [α-³²P]UTP, and α-amanitin.

  • Fungicide Treatment: Add different concentrations of the fungicide to the reaction mixtures.

  • Incubation: Incubate the reactions at an optimal temperature to allow for transcription to occur.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA onto glass fiber filters using TCA.

  • Washing: Wash the filters to remove unincorporated [α-³²P]UTP.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the fungicide-treated samples to the control to determine the inhibition of RNA polymerase I activity.

Experimental and Logical Workflows

A comprehensive study of a fungicide's mode of action involves a logical progression from initial screening to detailed mechanistic and resistance studies.

G Logical Workflow for Fungicide Mode of Action & Resistance Study cluster_0 Phase 1: Initial Screening & Efficacy cluster_1 Phase 2: Mode of Action Elucidation cluster_2 Phase 3: Resistance Studies Screening High-Throughput Screening InVitro In Vitro Sensitivity Assay (EC50 Determination) Screening->InVitro InVivo In Vivo Efficacy Trials (Greenhouse/Field) InVitro->InVivo TargetHypothesis Target Hypothesis Generation (e.g., based on chemical structure) InVitro->TargetHypothesis ResistantSelection Selection of Resistant Mutants InVivo->ResistantSelection BiochemicalAssay Biochemical Assays (e.g., Uridine Incorporation) TargetHypothesis->BiochemicalAssay EnzymeAssay Enzyme Activity Assay (e.g., RNA Polymerase I Assay) BiochemicalAssay->EnzymeAssay TargetValidation Target Validation (e.g., Genetic Modification) EnzymeAssay->TargetValidation CrossResistance Cross-Resistance Testing ResistantSelection->CrossResistance GeneticAnalysis Genetic Analysis of Resistant Mutants ResistantSelection->GeneticAnalysis ResistanceMechanism Elucidation of Resistance Mechanism GeneticAnalysis->ResistanceMechanism

A comprehensive workflow for fungicide mode of action and resistance studies.

Conclusion

Phenylamide fungicides, exemplified by this compound, represent a critical tool in the management of oomycete-incited plant diseases. Their specific mode of action, the inhibition of RNA polymerase I and subsequent disruption of rRNA synthesis, provides a targeted and effective means of control. A thorough understanding of this mechanism, supported by robust experimental data, is essential for the continued development of effective and sustainable disease management strategies, including the mitigation of fungicide resistance. The protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and other classes of fungicides.

References

Methodological & Application

Application Notes and Protocols for Oxadixyl in Plant Pathology Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxadixyl in plant pathology field trials, with a focus on its efficacy against Oomycete pathogens. The information is intended to guide the design and execution of robust field experiments.

Introduction to this compound

This compound is a systemic fungicide belonging to the phenylamide class (FRAC Group 4).[1][2] It is highly effective against Oomycete pathogens, such as Phytophthora and Plasmopara species, which cause devastating diseases like late blight and downy mildew in a wide range of crops.[1][3] this compound exhibits both protective and curative action, being rapidly absorbed by the leaves and roots and translocated primarily acropetally (upwards) within the plant.[3]

Mode of Action: this compound's mode of action is the inhibition of protein synthesis in Oomycetes. It specifically targets and disrupts the function of the RNA polymerase I enzyme complex, which is essential for the transcription of ribosomal RNA (rRNA).[4][5][6] This disruption halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately, the death of the pathogen. Due to its specific target site, there is a risk of resistance development, making resistance management strategies crucial.[1][4]

Data Presentation: Efficacy of this compound in Field Trials

The following tables summarize quantitative data from field trials assessing the efficacy of this compound, often in combination with other fungicides, against key Oomycete diseases.

Potato Late Blight (Phytophthora infestans)
TreatmentActive Ingredient(s) & FormulationApplication Rate (a.i./ha)Disease Severity (%)Disease Control (%)Yield (t/ha)Reference
Untreated Control--94.04-7.80[5]
This compound + MancozebSAN 518FVaries---[7]
This compound + Mancozeb + CymoxanilPulsan/Sandocur-MVaries-Highly Effective-[6]
Fenamidone + Mancozeb60% WG-18.0080.8615.13[5]
Dimethomorph50% WP-24.3774.0914.70[5]
Cucumber Downy Mildew (Pseudoperonospora cubensis)
TreatmentActive Ingredient(s) & FormulationApplication RateDisease Severity (%)Disease Control (%)Yield ( kg/plot )Reference
Untreated Control----7.54[8]
Metalaxyl + MancozebRidomil MZ-9.59High17.65[8]
Metalaxyl M + MancozebRidomil Gold-11.02High15.68[8]
Cymoxanil + MancozebCurzate M-8-18.99Moderate15.21[8]
Grapevine Downy Mildew (Plasmopara viticola)
TreatmentActive Ingredient(s) & FormulationApplication RateDisease Incidence (%)Disease Severity (%)Efficacy (%)Reference
Untreated Control--23--[9]
Oxathiapiprolin + FolpetZorvec0.2 L/ha + 1.25 kg/ha LowLow97.7-98.6[10]
Fluopicolide + Fosetyl-AlProfiler 71.1 WG3.0 kg/ha LowLow96.9-97.8[10]
Cymoxanil + Mancozeb-2g/LLow (10.05)-80.49[11]

Experimental Protocols

The following are detailed protocols for conducting field trials with this compound for the control of potato late blight, cucumber downy mildew, and grapevine downy mildew.

Protocol for Potato Late Blight (Phytophthora infestans) Field Trial

1. Experimental Design and Plot Establishment:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Each plot to consist of 4 rows, 11 meters long.

  • Cultivar: Use a susceptible potato cultivar (e.g., Kufri Jyothi, King Edward) to ensure adequate disease pressure.

  • Planting: Plant seed tubers at a standard spacing.

  • Buffer Zones: Include untreated guard rows around the experimental area to minimize spray drift between plots.

2. Inoculum and Inoculation (if natural infection is not relied upon):

  • Isolate: Use a known virulent isolate of Phytophthora infestans. Both phenylamide-sensitive and -resistant isolates can be used to test efficacy against resistant strains.

  • Inoculum Preparation: Prepare a sporangial suspension of P. infestans adjusted to a concentration of 10^5 sporangia/mL.

  • Inoculation: Inoculate plants at 7-8 weeks after emergence by spraying the sporangial suspension onto the foliage. To maintain high humidity for infection, cover the inoculated plants with plastic sheeting overnight or use a misting system.

3. Fungicide Application:

  • Treatments: Include an untreated control, this compound as a standalone treatment (if available), and this compound in combination with partner fungicides (e.g., mancozeb, cymoxanil).

  • Application Timing: Begin fungicide applications preventatively, before the appearance of disease symptoms, or at the very first sign of disease.

  • Application Interval: Apply treatments at 7 to 14-day intervals, depending on the specific protocol and disease pressure.

  • Application Equipment: Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., hollow cone) to ensure uniform coverage of the foliage. Calibrate the sprayer to deliver a consistent volume (e.g., 40 gal/A).

4. Disease Assessment:

  • Timing: Assess disease severity weekly, starting from the first appearance of symptoms.

  • Method: Use a standardized disease rating scale (e.g., 1-9 scale) to estimate the percentage of leaf area affected by late blight.

  • Data Calculation: Calculate the Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.

5. Yield Assessment:

  • At the end of the growing season, harvest the tubers from the central rows of each plot.

  • Measure the total tuber yield and marketable tuber yield for each plot.

6. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.

Protocol for Cucumber Downy Mildew (Pseudoperonospora cubensis) Field Trial

1. Experimental Design and Plot Establishment:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Single raised beds, 14-ft long with 5-ft fallow borders.

  • Cultivar: Use a susceptible cucumber cultivar (e.g., 'Vlaspik').

  • Planting: Direct seed and thin to a final stand of one plant per hill.

  • Cultural Practices: Use drip irrigation and standard fertilization practices.

2. Fungicide Application:

  • Treatments: Include an untreated control and various fungicide programs, including those containing this compound or other downy mildew-effective fungicides.

  • Application Timing: Initiate sprays at the first true leaf stage or upon the first confirmation of downy mildew in the region.

  • Application Interval: Apply fungicides at 5 to 7-day intervals, with shorter intervals under high disease pressure.

  • Application Equipment: Use a CO2-pressurized backpack sprayer with a single-nozzle handheld boom to ensure thorough coverage.

3. Disease Assessment:

  • Timing: Assess disease severity weekly.

  • Method: Rate disease severity based on the percentage of necrotic foliage caused by P. cubensis.

4. Yield Assessment:

  • Harvest marketable and non-marketable fruits weekly from each plot.

  • Record the weight of the harvested fruits.

5. Data Analysis:

  • Analyze disease severity and yield data using ANOVA.

  • Use a mean separation test to compare treatment means.

Protocol for Grapevine Downy Mildew (Plasmopara viticola) Field Trial

1. Experimental Design and Plot Establishment:

  • Design: Randomized Complete Block Design with four replications.

  • Plot Size: Each plot to consist of four-vine plots.

  • Cultivar: Use a susceptible grapevine cultivar (e.g., 'Chancellor').

  • Training System: Utilize a standardized training system (e.g., single-curtain, high-wire cordon).

2. Fungicide Application:

  • Treatments: Include an untreated control and various fungicide treatments, including those with this compound.

  • Application Timing: Begin applications at the 5-6 leaf stage (approximately 3 weeks before bloom).

  • Application Interval: Apply fungicides at regular intervals (e.g., every 7-14 days) throughout the period of susceptibility.

  • Application Equipment: Use a mist blower backpack sprayer to apply treatments to the point of runoff.

3. Disease Assessment:

  • Timing: Conduct assessments at key phenological stages (e.g., pre-bloom, post-bloom, veraison).

  • Method: Assess disease incidence (percentage of infected leaves/bunches) and severity (percentage of area covered by lesions) on a random sample of leaves and bunches per plot. Standardized diagrammatic scales can be used for more accurate severity assessment.

4. Yield and Quality Assessment:

  • At harvest, record the yield per plot.

  • Assess grape quality parameters if relevant to the study objectives.

5. Data Analysis:

  • Analyze disease incidence, severity, and yield data using ANOVA.

  • Use a mean separation test to compare treatment means.

Visualizations

Signaling Pathway: Inhibition of rRNA Synthesis by this compound

Caption: Mode of action of this compound in Oomycete pathogens.

Experimental Workflow: Fungicide Field Trial

G start Start: Field Trial Planning design Experimental Design (e.g., RCBD) start->design setup Plot Establishment (Planting, Layout) design->setup application Fungicide Application (Timing, Rate, Method) setup->application assessment Disease Assessment (Incidence, Severity) application->assessment Repeated Measures assessment->application yield Yield Data Collection assessment->yield analysis Statistical Analysis (ANOVA) yield->analysis end End: Results and Conclusion analysis->end

Caption: Generalized workflow for a fungicide field trial.

Logical Relationships: Resistance Management with this compound

G This compound This compound (FRAC 4) TankMix Tank Mixture / Alternation This compound->TankMix Resistance Development of Resistant Pathogen Population This compound->Resistance Exclusive repeated use increases risk of Partner Partner Fungicide (Different FRAC Group, e.g., Mancozeb) Partner->TankMix TankMix->Resistance Reduces selection pressure for Efficacy Sustained Disease Control TankMix->Efficacy Leads to

Caption: Logic of using tank mixes for resistance management.

References

Revolutionizing Pesticide Analysis: Oxadixyl as a High-Purity Analytical Standard in Chromatographic Applications

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing effort to ensure food safety and environmental quality, the precise and accurate quantification of pesticide residues is paramount. Oxadixyl, a systemic fungicide, is frequently monitored in various agricultural and environmental matrices. The availability of high-purity this compound analytical standards is crucial for the development and validation of robust chromatographic methods. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

This compound is a phenylamide fungicide used to control oomycete pathogens on a variety of crops.[1] Its presence in food and the environment is strictly regulated, necessitating sensitive and selective analytical methods for its detection and quantification. This document outlines detailed protocols for the analysis of this compound in vegetable, wine, soil, and water matrices using state-of-the-art chromatographic techniques. The use of a certified analytical standard is fundamental to method accuracy, ensuring the reliability of residue analysis data.[2]

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.30 g/mol [1]
CAS Number 77732-09-3[1]
Appearance Light beige to brownish crystalline powder[3]
Solubility Soluble in organic solvents such as acetonitrile[4]

Application Note 1: Analysis of this compound in Vegetables by LC-MS/MS

This method describes the determination of this compound residues in vegetable matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, providing high recovery and throughput.

Experimental Protocol

1. Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with acetonitrile.

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of working standards by serial dilution of the intermediate stock solution with an appropriate solvent mixture (e.g., acetonitrile/water).

2. Sample Preparation (QuEChERS Protocol):

  • Homogenization: Homogenize 10-15 g of the vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters:

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Time-based gradient from 5% to 95% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor and product ions for this compound
Quantitative Data Summary (LC-MS/MS)
ParameterValueMatrixReference
Linearity Range 2-20 µg/LWine[5][6][7]
Limit of Detection (LOD) 0.7 µg/LWine[5][6][7]
Limit of Quantitation (LOQ) 2.0 µg/LWine[5][6][7]
Recovery 96.7 ± 5.2% (White Wine)99.2 ± 2.0% (Red Wine)Wine[5][6][7]
Precision (RSDr) 8.2%Wine[5][6][7]

Note: Data for wine matrix is presented as a representative example of LC-MS/MS performance. Similar performance is expected in vegetable matrices with appropriate optimization.

Experimental Workflow: LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution (1000 µg/mL) Standard->StockSolution WorkingStandards Working Standards (1-100 ng/mL) StockSolution->WorkingStandards LC_Separation LC Separation (C18 Column) WorkingStandards->LC_Separation Calibration VegetableSample Vegetable Sample Homogenization Homogenization VegetableSample->Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS FinalExtract Final Extract QuEChERS->FinalExtract FinalExtract->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound in vegetables.

Application Note 2: Analysis of this compound in Soil and Water by GC-NPD

This method provides a protocol for the determination of this compound residues in soil and water samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a selective and sensitive detector for nitrogen-containing compounds like this compound.

Experimental Protocol

1. Standard Solution Preparation:

  • Prepare stock and working standards of this compound in a suitable solvent such as ethyl acetate, following a similar dilution scheme as for the LC-MS/MS method.

2. Sample Preparation:

  • Soil:

    • Air-dry the soil sample and sieve to remove large debris.

    • Weigh 20 g of the sieved soil into a flask.

    • Add a suitable extraction solvent (e.g., acetonitrile/water mixture) and extract by sonication.[8]

    • Partition the extract with a non-polar solvent like dichloromethane.[8]

    • Concentrate the organic layer and perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., Florisil).

    • Elute the analyte and concentrate the eluate to a final volume for GC analysis.

  • Water:

    • Filter the water sample to remove suspended particles.

    • Perform liquid-liquid extraction (LLE) using a solvent like dichloromethane at a neutral pH.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume for GC injection.

3. GC-NPD Instrumental Parameters:

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Injector Split/splitless, operated in splitless mode
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Carrier Gas Helium, constant flow
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C
Quantitative Data Summary (GC-NPD)
ParameterValueMatrixReference
Linearity Range 50-2000 µg/LSoil[8]
Limit of Detection (LOD) 0.1-10.4 µg/kgSoil[8]
Recovery 68.5-112.1%Soil[8]
Precision (RSD) 1.8-6.2%Soil[8]

Experimental Workflow: GC-NPD Analysis of this compound

GCNPD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SoilSample Soil Sample SoilExtraction Sonication Extraction & Partitioning SoilSample->SoilExtraction WaterSample Water Sample WaterExtraction Liquid-Liquid Extraction WaterSample->WaterExtraction Cleanup SPE Cleanup SoilExtraction->Cleanup FinalExtract Final Extract WaterExtraction->FinalExtract Cleanup->FinalExtract GC_Separation GC Separation (Capillary Column) FinalExtract->GC_Separation NPD_Detection NPD Detection GC_Separation->NPD_Detection Quantification Quantification (External Standard) NPD_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for GC-NPD analysis of this compound in soil and water.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in diverse and complex matrices. The use of high-purity this compound analytical standards is essential for achieving the accuracy and precision required for regulatory compliance and research applications. By following these detailed methodologies, laboratories can ensure the integrity of their analytical results in the critical field of pesticide residue analysis.

References

Application Note: A Validated QuEChERS Method for the Efficient Extraction of Oxadixyl from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who are involved in the quantification of pesticide residues in complex matrices.

Introduction

Oxadixyl is a systemic fungicide used to control a variety of plant diseases. Its persistence in soil can lead to environmental contamination and potential entry into the food chain. Therefore, the development of a rapid, reliable, and efficient method for the extraction and quantification of this compound in soil is crucial for environmental monitoring and food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various matrices due to its simplicity, high throughput, and minimal solvent consumption.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from soil samples using a modified QuEChERS approach, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocols

The following section details the step-by-step methodology for the extraction and analysis of this compound in soil samples.

1. Sample Preparation and Extraction

The initial step involves the preparation of the soil sample and the extraction of this compound using an organic solvent and a salt mixture to induce phase separation.

  • Sample Homogenization: Ensure the soil sample is homogenous by removing any large debris such as rocks and plant matter. If the sample is too wet, it should be air-dried to a consistent moisture level. For dry soil samples, a hydration step is necessary.[4][5]

  • Extraction Procedure:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil, use 3 g of soil and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[4][5]

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an appropriate volume of an internal standard solution.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough mixing and efficient extraction of the analyte from the soil matrix.[4][5]

    • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate). The citrate buffer helps to maintain a stable pH during extraction.[4]

    • Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes to achieve a clear separation of the acetonitrile layer from the aqueous and solid phases.[4][5]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis.

  • Cleanup Procedure:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

    • The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and C18 to remove non-polar interferences. Anhydrous magnesium sulfate is also included to remove any residual water.[5]

    • Vortex the dSPE tube for 30 seconds to ensure intimate contact between the extract and the sorbents.[4]

    • Centrifuge the tube at a high relative centrifugal force (e.g., ≥5000 rcf) for 2 minutes.[4][5]

    • The resulting supernatant is the cleaned-up extract ready for analysis.

3. LC-MS/MS Analysis

The final determination and quantification of this compound are performed using a sensitive and selective LC-MS/MS system.

  • Sample Preparation for Injection:

    • Transfer the cleaned-up supernatant into an autosampler vial.

    • The extract can be directly injected or diluted with an appropriate mobile phase to match the initial chromatographic conditions.

  • Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically suitable for the separation of this compound.

    • Mobile Phase: A gradient of water with a small amount of formic acid (for better peak shape and ionization) and acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the QuEChERS method for this compound extraction from soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Soil Sample (10g) Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake_Extract 4. Shake & Centrifuge Add_Salts->Shake_Extract Supernatant 5. Collect Supernatant Shake_Extract->Supernatant Transfer 6. Transfer 1 mL Supernatant Supernatant->Transfer Add_dSPE 7. Add to dSPE Tube (PSA/C18/MgSO4) Transfer->Add_dSPE Shake_Cleanup 8. Vortex & Centrifuge Add_dSPE->Shake_Cleanup Clean_Extract 9. Collect Clean Extract Shake_Cleanup->Clean_Extract LCMS 10. LC-MS/MS Analysis Clean_Extract->LCMS cluster_extraction cluster_extraction cluster_cleanup cluster_cleanup cluster_analysis cluster_analysis

References

Application Notes and Protocols: Laboratory Bioassay for Testing Oxadixyl Efficacy on Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phytophthora infestans, an oomycete pathogen, is the causative agent of late blight, a devastating disease affecting potato and tomato crops worldwide. Effective management of late blight often relies on the application of fungicides. Oxadixyl is a systemic phenylamide fungicide that has been used to control oomycete pathogens. It operates with both protective and curative action, being absorbed through the leaves and roots. These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of this compound against P. infestans, a critical step in fungicide development, resistance monitoring, and disease management strategy optimization.

Mode of Action of this compound: this compound specifically targets protein synthesis in oomycetes. It is widely understood to function by inhibiting the activity of RNA polymerase I, which is essential for the transcription of ribosomal RNA (rRNA) genes. This disruption halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting mycelial growth and sporulation of the pathogen.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rDNA rDNA (Ribosomal DNA) pre_rRNA pre-rRNA Transcript rDNA->pre_rRNA Transcription Ribosome Ribosome Assembly pre_rRNA->Ribosome Processing & Assembly RNAP_I RNA Polymerase I RNAP_I->rDNA Binds to promoter Protein Protein Synthesis Ribosome->Protein P. infestans Growth P. infestans Growth Protein->P. infestans Growth This compound This compound This compound->RNAP_I Inhibition

Caption: Mode of action of this compound on Phytophthora infestans.

Experimental Protocols

Three common laboratory bioassays are detailed below: an agar-based mycelial growth assay, a high-throughput 96-well plate liquid assay, and a detached leaf assay to assess efficacy in a host tissue context.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

This method is a standard for determining the effect of a fungicide on the mycelial growth of a pathogen.

Materials:

  • Pure, actively growing culture of P. infestans (sensitive and/or resistant strains).

  • Rye B agar medium (or similar suitable medium like Pea Meal Agar).

  • Sterile Petri dishes (90 mm).

  • This compound stock solution (e.g., 10 mg/mL in DMSO or sterile water).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Cork borer (5 mm diameter).

  • Incubator set to 18-20°C.

  • Ruler or calipers.

Procedure:

  • Medium Preparation: Prepare Rye B agar medium according to the standard formulation and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Create a serial dilution of the this compound stock solution. Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration (if used) is constant across all plates, including the control.

  • Pouring Plates: Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20-25 mL of the amended medium into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the leading edge of an actively growing P. infestans culture. Place one plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 18-20°C.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or after a set period (e.g., 5-7 days), when the colony in the control plate has reached a significant portion of the plate diameter.

  • Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control using the formula:

    • % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100

  • Calculate the EC50 value (the effective concentration that inhibits growth by 50%) using probit analysis or by plotting the inhibition percentage against the log of the concentration.

Protocol 2: In Vitro 96-Well Plate Assay (High-Throughput)

This microtiter plate method is suitable for screening multiple isolates or compounds simultaneously and requires smaller volumes of reagents.

Materials:

  • P. infestans culture for sporangia/zoospore production.

  • Pea Extract-Glucose Broth or similar liquid medium.

  • Sterile 96-well flat-bottom microtiter plates.

  • This compound stock solution.

  • Hemocytometer or spectrophotometer for spore counting.

  • Microplate reader (wavelength 405 nm or 620 nm).

  • Incubator (18-20°C).

Procedure:

  • Inoculum Preparation: Harvest sporangia from a 2-3 week old P. infestans culture by flooding the plate with cold, sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth.[1]

  • Spore Quantification: Adjust the sporangia concentration to a standardized value (e.g., 2 x 10⁴ sporangia/mL) using a hemocytometer.[1]

  • Plate Preparation: Prepare serial dilutions of this compound directly in the liquid medium. Add 50 µL of the appropriate fungicide dilution to each well of the 96-well plate. Include control wells containing only the medium.

  • Inoculation: Add 50 µL of the standardized sporangia suspension to each well, bringing the total volume to 100 µL.

  • Incubation: Cover the plate with a low-evaporation lid and incubate at 18-20°C in the dark.

  • Data Collection: Measure the optical density (OD) of each well at 405 nm or 620 nm at time 0 and after 5-7 days of incubation.[1] The change in OD correlates with mycelial growth.

  • Analysis: Calculate the growth inhibition for each concentration based on the change in OD compared to the control. Determine the EC50 value as described in Protocol 1.

start_end start_end process process data data decision decision A Start: Prepare P. infestans Sporangia Suspension B Prepare this compound Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Sporangia Suspension B->C D Measure Initial OD (Time 0) C->D E Incubate Plate (5-7 days at 18-20°C) D->E F Measure Final OD E->F G Calculate Growth Inhibition vs. Control F->G H Determine EC50 Value (Probit Analysis) G->H I End: Efficacy Determined H->I

Caption: Workflow for the 96-well plate bioassay.

Protocol 3: In Vivo Detached Leaf Assay

This assay assesses the protective and curative activity of a fungicide on host tissue, providing a more biologically relevant context.

Materials:

  • Healthy, young, fully expanded potato or tomato leaves from susceptible cultivars (e.g., 'Bintje' or 'Maris Piper').

  • P. infestans sporangia suspension (see Protocol 2).

  • This compound solutions at various concentrations.

  • Atomizer/sprayer.

  • Moist chambers (e.g., Petri dishes with moist filter paper or plastic boxes).

  • Incubator (16-18°C with a photoperiod).

Procedure:

  • Leaf Collection: Detach healthy leaves from pesticide-free plants.

  • Fungicide Application:

    • Protective Assay: Spray the abaxial (lower) side of the leaves with the different this compound concentrations until runoff. Allow the leaves to dry completely (approx. 2 hours).

    • Curative Assay: Inoculate the leaves first (see step 4), incubate for 24 hours, and then apply the fungicide treatments.

  • Leaf Placement: Place the leaves, abaxial side up, in the moist chambers.

  • Inoculation: Place a 20 µL droplet of the standardized sporangia suspension onto each leaflet.

  • Incubation: Incubate the chambers at 16-18°C under natural or artificial light for 7 days.[2]

  • Data Collection: Assess the disease severity by measuring the diameter of the necrotic and sporulating lesions on each leaflet.

  • Analysis: Calculate the percentage of disease control for each concentration relative to the untreated, inoculated control leaves. Determine the ED90 (effective dose to control 90% of the disease) or other relevant metrics from dose-response curves.[3]

Data Presentation

Quantitative data from bioassays should be summarized for clear interpretation. The tables below present example data for this compound against both phenylamide-sensitive (MS) and phenylamide-resistant (MR) isolates of P. infestans.

Table 1: In Vitro Efficacy of this compound against P. infestans Mycelial Growth.

Isolate Type EC50 (µg/mL) Minimum Inhibitory Concentration (MIC) (µg/mL)
Sensitive (MS) ~0.1 - 1.0 10
Resistant (MR) >100 >100

Note: Values are representative for phenylamide fungicides. Actual values may vary based on the specific isolate and assay conditions.

Table 2: In Vivo Efficacy of this compound against Late Blight Development.

Isolate Type Application Rate (g a.i./ha) Disease Control Efficacy (%) Citation
Sensitive (MS) 125 100% [3]
Resistant (MR) 250 5-7% [3]

a.i. = active ingredient. Data derived from field studies.

References

Oxadixyl Application for Downy Mildew Control in Research Plots: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Oxadixyl is a systemic fungicide belonging to the phenylamide class.[1] Its mode of action involves the inhibition of protein synthesis in Oomycete fungi, such as the causal agents of downy mildew, by interfering with the synthesis of ribosomal RNA.[1][2] The fungicide is absorbed by the leaves and roots and translocated within the plant, providing both protective and curative action against a range of diseases, including downy mildew, late blight, and rusts on various crops.[1]

Due to the high risk of resistance development associated with its specific mode of action, this compound is rarely used as a single active ingredient. The common practice is to formulate it with multi-site contact fungicides like mancozeb. This combination provides a broader spectrum of activity and is a key strategy in delaying the emergence of fungicide-resistant pathogen populations.

While specific application rates for this compound as a standalone product in research plots for downy mildew control are not detailed in the available literature, information on a combination product offers some insight. For instance, a formulation of Oxathiapiprolin 0.6% + Mancozeb 60% WG has been evaluated for the management of downy mildew in grapes. In these trials, application rates of the combined product ranged from 1666 to 3333 g/ha.

General Experimental Protocol for Fungicide Efficacy Trials

While a specific protocol for a solo this compound trial is unavailable, a general methodology for conducting fungicide efficacy trials for downy mildew in research plots can be outlined. This protocol is based on common practices in plant pathology research.

1. Experimental Design:

  • Plot Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.

  • Replications: A minimum of three to four replications per treatment is recommended to ensure statistical validity.

  • Treatments:

    • Untreated Control (UTC): Plots that receive no fungicide application.

    • Fungicide Treatments: Plots treated with the fungicide(s) at specified rates and intervals.

    • Standard Fungicide: A currently recommended and effective fungicide for comparison.

  • Plot Size: Plot dimensions should be sufficient to minimize spray drift between adjacent plots and allow for accurate disease assessment and yield data collection.

2. Inoculation (if necessary):

  • In regions with inconsistent natural disease pressure, artificial inoculation may be necessary.

  • A suspension of downy mildew sporangia is prepared and sprayed onto the plants, typically in the late afternoon or evening to ensure favorable conditions for infection (high humidity and leaf wetness).

3. Fungicide Application:

  • Timing: Applications are typically initiated preventively before the onset of disease or at the very first sign of symptoms. Subsequent applications are made at regular intervals (e.g., 7-14 days), depending on the fungicide's residual activity and disease pressure.

  • Equipment: Calibrated backpack sprayers or research plot sprayers are used to ensure uniform and accurate application.

  • Coverage: Thorough coverage of the plant foliage is essential for effective disease control.

4. Data Collection:

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of leaf area affected) are recorded periodically throughout the trial. Standardized rating scales are often used for visual assessment.

  • Phytotoxicity: Plants are observed for any signs of damage caused by the fungicide treatments, such as stunting, chlorosis, or necrosis.

  • Yield Data: At the end of the season, the marketable yield from each plot is harvested and weighed.

5. Data Analysis:

  • Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed on the collected data to determine the significance of differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different fungicide treatments.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Ribosomal RNA Synthesis by this compound

This compound targets the process of ribosomal RNA (rRNA) synthesis, which is a fundamental step in protein production within the fungal cell. By inhibiting this process, the pathogen is unable to produce the proteins necessary for its growth and development.

cluster_fungal_cell Fungal Cell cluster_nucleus Nucleus cluster_ribosome_biogenesis Ribosome Biogenesis rDNA rDNA (template) RNA_Polymerase_I RNA Polymerase I rDNA->RNA_Polymerase_I Transcription Initiation pre_rRNA pre-rRNA Mature_Ribosome Mature Ribosome pre_rRNA->Mature_Ribosome Processing & Assembly RNA_Polymerase_I->pre_rRNA Elongation Ribosomal_Proteins Ribosomal Proteins Ribosomal_Proteins->Mature_Ribosome Protein_Synthesis Protein Synthesis Mature_Ribosome->Protein_Synthesis Fungal_Growth Fungal Growth & Development Protein_Synthesis->Fungal_Growth This compound This compound This compound->RNA_Polymerase_I Inhibition

Caption: this compound inhibits fungal growth by blocking RNA Polymerase I, a key enzyme in ribosomal RNA synthesis.

Experimental Workflow: Fungicide Efficacy Trial

The following diagram illustrates the typical workflow for a research plot trial designed to evaluate the efficacy of a fungicide against downy mildew.

cluster_preparation 1. Trial Preparation cluster_execution 2. Trial Execution cluster_data_collection 3. Data Collection cluster_analysis 4. Data Analysis & Reporting A Define Treatments & Experimental Design (RCBD) B Prepare Research Plots A->B C Planting of Susceptible Crop Variety B->C D (Optional) Artificial Inoculation with Downy Mildew C->D E Fungicide Application (Preventive/Curative) D->E F Repeat Applications at Defined Intervals E->F G Periodic Disease Assessment (Incidence & Severity) F->G H Phytotoxicity Evaluation G->H I Yield Data Collection at Harvest H->I J Statistical Analysis (e.g., ANOVA) I->J K Report Generation & Conclusions J->K

Caption: A typical workflow for a fungicide efficacy trial in research plots.

References

Application Notes and Protocols for Studying Fungal Nucleic Acid Synthesis with Oxadixyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide class of agrochemicals. It is highly effective against oomycete pathogens, a group of destructive plant pathogens that includes species of Phytophthora, Plasmopara, and Pythium. The primary mode of action of this compound and other phenylamides is the specific inhibition of ribosomal RNA (rRNA) synthesis in these organisms. This targeted action makes this compound a valuable tool for studying the intricacies of fungal nucleic acid synthesis, particularly the function of RNA polymerase I, and for the development of novel antifungal agents.

These application notes provide an overview of the use of this compound as a specific inhibitor of fungal rRNA synthesis and offer detailed protocols for its application in research settings.

Mechanism of Action

This compound specifically targets and inhibits the activity of RNA polymerase I (Pol I) in oomycetes.[1] RNA polymerase I is the enzyme responsible for the transcription of ribosomal RNA genes, which produce the RNA components of ribosomes. By inhibiting this crucial enzyme, this compound disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately fungal cell death.

It is important to note that the inhibitory effect of phenylamides like this compound on uridine incorporation into rRNA can be substantial, often reducing it to 20-60% of the level in untreated controls, depending on the fungal species.[2] However, even at concentrations that completely suppress fungal growth, this inhibition is often incomplete, suggesting that only a portion of the cellular RNA synthesis is sensitive to these fungicides.[2] In phenylamide-resistant fungal isolates, the incorporation of uridine into rRNA remains largely unaffected by the presence of the fungicide.[2]

Applications in Research

  • Elucidating Fungal RNA Polymerase I Function: As a specific inhibitor, this compound can be used to probe the structure, function, and regulation of RNA polymerase I in oomycetes.

  • High-Throughput Screening: this compound can serve as a positive control in screening assays designed to identify new inhibitors of fungal nucleic acid synthesis.

  • Resistance Studies: Comparing the effects of this compound on sensitive and resistant fungal strains can help in understanding the molecular basis of fungicide resistance.

  • Drug Development: Studying the interaction of this compound with its target can inform the rational design of new and more effective antifungal compounds.

Quantitative Data

Fungal SpeciesCommon Name of DiseaseEC50 (µg/mL)Reference
Sclerotinia sclerotiorumWhite Mold2.9(Not explicitly for this compound, but for a novel oxadiazole derivative)
Rhizoctonia solaniDamping-off, Root Rot12.68 - 38.88(For novel oxadiazole derivatives)
Fusarium graminearumFusarium Head Blight29.97 - 149.26(For novel oxadiazole derivatives)
Exserohilum turcicumNorthern Corn Leaf Blight29.14 - 228.99(For novel oxadiazole derivatives)
Colletotrichum capsicaAnthracnose8.81 - 41.67(For novel oxadiazole derivatives)

Experimental Protocols

Protocol 1: In Vitro Fungal RNA Polymerase I Inhibition Assay

This protocol is adapted from general methodologies for assessing RNA polymerase I activity and can be used to determine the direct inhibitory effect of this compound on the enzyme.

Objective: To quantify the inhibition of fungal RNA polymerase I by this compound in a cell-free system.

Materials:

  • Isolated fungal nuclei from a sensitive oomycete strain (e.g., Phytophthora infestans)

  • This compound stock solution (in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol)

  • Ribonucleotide triphosphate (rNTP) mix (ATP, GTP, CTP)

  • [α-³²P]UTP (radiolabeled uridine triphosphate)

  • DNA template containing a fungal rRNA promoter

  • Stop solution (e.g., 0.5 M EDTA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Isolate Fungal Nuclei: Isolate nuclei from a logarithmically growing culture of the target oomycete species using established protocols.

  • Prepare Reactions: In microcentrifuge tubes, prepare the reaction mixtures on ice. A typical 50 µL reaction would include:

    • Reaction Buffer

    • Isolated fungal nuclei (containing RNA polymerase I)

    • DNA template

    • Varying concentrations of this compound (or DMSO for control)

  • Pre-incubation: Pre-incubate the reactions for 15 minutes at the optimal temperature for the fungal enzyme (e.g., 25-30°C) to allow this compound to interact with the polymerase.

  • Initiate Transcription: Start the transcription reaction by adding the rNTP mix and [α-³²P]UTP.

  • Incubation: Incubate the reactions for 30-60 minutes at the optimal temperature.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Precipitate RNA: Precipitate the newly synthesized radiolabeled RNA by adding cold TCA.

  • Filter and Wash: Collect the precipitated RNA on glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated [α-³²P]UTP.

  • Quantify Radioactivity: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Protocol 2: Uridine Incorporation Assay in Fungal Mycelia

This protocol measures the effect of this compound on rRNA synthesis in whole fungal cells by monitoring the incorporation of a radiolabeled precursor.

Objective: To assess the in vivo effect of this compound on rRNA synthesis in a sensitive oomycete strain.

Materials:

  • Liquid culture of a sensitive oomycete strain (e.g., Pythium aphanidermatum)

  • This compound stock solution (in DMSO)

  • [³H]-uridine (radiolabeled uridine)

  • Growth medium

  • RNA extraction kit

  • Scintillation fluid and counter

Procedure:

  • Fungal Culture: Grow the oomycete in a suitable liquid medium to the mid-logarithmic phase.

  • Treatment: Aliquot the fungal culture into flasks and add varying concentrations of this compound (and a DMSO control).

  • Pre-incubation: Incubate the cultures for a short period (e.g., 30 minutes) under normal growth conditions.

  • Radiolabeling: Add [³H]-uridine to each flask to a final concentration of 1-5 µCi/mL.

  • Incubation: Continue the incubation for a defined period (e.g., 1-2 hours) to allow for the incorporation of the radiolabeled uridine into newly synthesized RNA.

  • Harvest Mycelia: Harvest the fungal mycelia by filtration or centrifugation.

  • Wash: Wash the mycelia thoroughly with cold buffer to remove unincorporated [³H]-uridine.

  • RNA Extraction: Extract total RNA from the mycelia using a standard RNA extraction protocol or a commercial kit.

  • Quantify RNA: Determine the concentration of the extracted RNA using a spectrophotometer.

  • Measure Radioactivity: Take an aliquot of the extracted RNA, add it to scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity (counts per minute, CPM) to the total amount of RNA for each sample. Calculate the percentage of inhibition of uridine incorporation for each this compound concentration relative to the DMSO control.

Visualizations

cluster_Nucleus Fungal Cell Nucleus cluster_Cytoplasm Cytoplasm rDNA rDNA (Ribosomal DNA) RNA_Pol_I RNA Polymerase I rDNA->RNA_Pol_I binds to promoter pre_rRNA pre-rRNA Ribosome_Subunits Ribosome Subunits pre_rRNA->Ribosome_Subunits processing RNA_Pol_I->pre_rRNA transcription This compound This compound This compound->RNA_Pol_I inhibits Ribosome Functional Ribosome Ribosome_Subunits->Ribosome assembly Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis translation

Caption: Mechanism of this compound Action on Fungal rRNA Synthesis.

start Start: Fungal Culture treatment Treat with this compound (various concentrations) start->treatment radiolabel Add [3H]-uridine treatment->radiolabel incubation Incubate radiolabel->incubation harvest Harvest Mycelia incubation->harvest rna_extraction Extract Total RNA harvest->rna_extraction quantify Quantify RNA & Radioactivity rna_extraction->quantify analyze Analyze Data (Inhibition %) quantify->analyze

Caption: Workflow for Uridine Incorporation Assay.

Conclusion

This compound's specific inhibition of RNA polymerase I in oomycetes makes it an invaluable tool for researchers studying fungal nucleic acid synthesis and for professionals in the field of antifungal drug development. The protocols and information provided herein offer a foundation for utilizing this compound to investigate fundamental biological processes and to screen for novel therapeutic agents. Careful consideration of sensitive and resistant fungal strains is crucial for interpreting results and understanding the mechanisms of antifungal action and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Managing Fungal Resistance to Oxadixyl in Laboratory Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Oxadixyl in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a systemic phenylamide fungicide that specifically targets oomycete pathogens.[1][2][3][4] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting and disrupting the function of RNA polymerase I (RNApolI).[1][2][5][6] This disruption of protein synthesis is highly effective in controlling diseases caused by pathogens like Phytophthora and Pythium.[4]

Q2: How does resistance to this compound develop in fungal cultures?

Resistance to this compound, and other phenylamide fungicides, primarily develops through genetic mutations in the target site, RNA polymerase I.[1][5] The most well-documented mechanism is a point mutation in the gene encoding the large subunit of RNA polymerase I (RPA190). Specifically, a single nucleotide polymorphism (SNP) can result in an amino acid substitution that reduces the binding affinity of this compound to its target, rendering the fungicide less effective.[1][7][8] Pathogen strains with this mutation can survive and proliferate in the presence of the fungicide, leading to a resistant population.[2]

Q3: Is there cross-resistance between this compound and other fungicides?

Yes, there is cross-resistance among all fungicides within the phenylamide group (FRAC Group 4).[1][4] This means that fungal strains resistant to this compound will also likely be resistant to other phenylamides like metalaxyl, mefenoxam, and benalaxyl. However, there is no cross-resistance reported between phenylamides and other fungicide groups with different modes of action.[4]

Q4: What are the signs of this compound resistance in my laboratory cultures?

The primary indicator of resistance is the continued growth of the fungal or oomycete culture in the presence of this compound concentrations that would normally be inhibitory. This can be quantified by determining the Effective Concentration 50% (EC50), which is the concentration of the fungicide that inhibits fungal growth by 50%. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain is a strong indication of resistance.

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in this compound sensitivity assays.
  • Possible Cause 1: Improper preparation of this compound stock solution.

    • Solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing aqueous dilutions. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., protected from light at 4°C) to prevent degradation.

  • Possible Cause 2: Uneven distribution of this compound in the agar medium.

    • Solution: After adding the this compound solution to the molten agar, mix it thoroughly but gently to avoid introducing air bubbles. Pour the plates on a level surface to ensure a uniform agar depth.

  • Possible Cause 3: Variation in inoculum size or age.

    • Solution: Use a standardized inoculum, such as mycelial plugs of a consistent size taken from the actively growing edge of a culture of a specific age.[9] For spore-based assays, use a hemocytometer to ensure a consistent spore concentration.[10]

  • Possible Cause 4: Contamination of fungal cultures.

    • Solution: Regularly check the purity of your fungal isolates by plating on appropriate media and examining the morphology. Use sterile techniques throughout the experimental process to prevent cross-contamination.

Problem 2: My "sensitive" control strain shows some growth at high this compound concentrations.
  • Possible Cause 1: Spontaneous mutations leading to low-level resistance.

    • Solution: Re-isolate a single spore or hyphal tip from the sensitive strain to re-establish a pure, sensitive culture. It is good practice to periodically re-test the sensitivity of your control strains.

  • Possible Cause 2: Degradation of the this compound in the media.

    • Solution: Prepare fresh fungicide-amended media for each experiment. Avoid prolonged storage of the plates, especially at room temperature.

Problem 3: Difficulty in determining the EC50 value due to irregular growth patterns.
  • Possible Cause 1: The fungicide has a fungistatic rather than a fungicidal effect at certain concentrations.

    • Solution: When measuring colony diameters, take multiple measurements across different axes and calculate the average. If growth is sparse, consider using image analysis software for a more objective measurement. Alternatively, measure the dry weight of the mycelium after a set incubation period.[11]

  • Possible Cause 2: The chosen concentration range is not appropriate.

    • Solution: Conduct a preliminary range-finding experiment with a wide range of this compound concentrations to determine the approximate inhibitory range for your fungal isolate. Then, perform a more detailed experiment with a narrower range of concentrations around the estimated EC50 value.

Data Presentation

Table 1: Illustrative EC50 Values for this compound Against Phytophthora infestans

Isolate TypeGenotype (RPA190)This compound EC50 (µg/mL)Resistance Level
Sensitive (Wild-Type)T1145 (Y382)0.01 - 0.1Sensitive
Intermediate ResistantHeterozygous (T/A)1.0 - 10.0Intermediate
Highly ResistantA1145 (F382)> 100Resistant

Note: These are example values. Actual EC50 values can vary depending on the specific fungal species, isolate, and experimental conditions.[12][13]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for this compound Sensitivity

This protocol is adapted from standard methods for fungicide sensitivity testing in oomycetes.[9][14][15][16]

Materials:

  • Pure culture of the fungal/oomycete isolate to be tested

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound analytical standard

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal growth temperature for the isolate

  • Ruler or digital calipers

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is completely dissolved. Store at 4°C in the dark.

  • Preparation of Fungicide-Amended Media:

    • Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-55°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water.

    • Add the appropriate volume of the diluted this compound solutions to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control (0 µg/mL), add an equivalent volume of a DMSO/water solution without this compound.

    • Mix the amended agar thoroughly and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • From the growing edge of an actively growing, 3-5 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the isolate in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • % Inhibition = 100 * [(Diameter of control - Diameter of treatment) / Diameter of control]

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a probit or logistic regression analysis.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide-Amended Media prep_stock->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Cultures inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Workflow for determining this compound sensitivity using a mycelial growth inhibition assay.

resistance_mechanism cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus oxadixyl_s This compound rnap_s RNA Polymerase I (Wild-Type) oxadixyl_s->rnap_s Binds to rrna_s rRNA Synthesis rnap_s->rrna_s Inhibits growth_s Fungal Growth rrna_s->growth_s Prevents oxadixyl_r This compound rnap_r RNA Polymerase I (Mutated - e.g., Y382F) oxadixyl_r->rnap_r Binding Reduced rrna_r rRNA Synthesis rnap_r->rrna_r Continues growth_r Fungal Growth rrna_r->growth_r Sustains

Caption: Target site modification as the mechanism of this compound resistance.

References

Technical Support Center: Optimizing Oxadixyl and Mancozeb Fungicide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Oxadixyl and mancozeb mixtures in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the individual modes of action for this compound and mancozeb, and how do they complement each other?

This compound is a systemic fungicide belonging to the phenylamide class.[1] Its primary mode of action is the inhibition of protein synthesis within the target fungi by interfering with the synthesis of ribosomal RNA.[1][2] Being systemic, it is rapidly absorbed by the plant's leaves and roots and can be translocated throughout the plant, providing both curative and protective action against pathogens.[1][3]

Mancozeb is a non-systemic, contact fungicide from the dithiocarbamate chemical family.[4] It operates via a multi-site, protective mechanism.[5][6] Mancozeb reacts with and inactivates the sulfhydryl groups found in the amino acids and enzymes of fungal cells.[4] This disrupts critical biochemical processes, including lipid metabolism, respiration, and the production of ATP, ultimately preventing fungal spore germination and growth on the plant surface.[4][5]

The combination of a systemic, single-site fungicide (this compound) with a contact, multi-site fungicide (mancozeb) is a highly effective strategy. This compound can cure existing infections from within the plant, while mancozeb provides a protective barrier on the plant's surface. This dual action broadens the spectrum of control and is a key strategy in managing the development of fungicide resistance.[4][7]

cluster_plant Host Plant cluster_fungus Fungal Pathogen cluster_fungicides plant_surface Plant Surface plant_internal Internal Tissues This compound This compound (Systemic) plant_internal->this compound Absorbed into spore Spore Germination mycelial_growth Mycelial Growth spore->mycelial_growth Infection protein_synthesis Protein Synthesis (Ribosomal RNA) mycelial_growth->protein_synthesis cellular_respiration Cellular Respiration & Metabolism mycelial_growth->cellular_respiration mancozeb Mancozeb (Contact) mancozeb->plant_surface Acts on mancozeb->spore Inhibits (Multi-site) mancozeb->cellular_respiration Disrupts This compound->plant_internal Acts within This compound->protein_synthesis Inhibits (Single-site)

Caption: Complementary modes of action for Mancozeb and this compound.
Q2: What is "synergism" in the context of the this compound and mancozeb mixture?

Synergism occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. The mixture of this compound and mancozeb has been shown to exhibit a synergistic effect, particularly in controlling Oomycete pathogens like Phytophthora infestans (late blight).[8] This means that the mixture can achieve a high level of disease control at application rates lower than what would be required for each fungicide used alone.[8]

This enhanced activity is especially valuable for managing fungicide-resistant pathogen strains. Research has shown that the synergistic interaction between this compound and mancozeb can be particularly high against pathogen isolates that have developed resistance to this compound alone.[8]

Table 1: Synergistic Effect of this compound + Mancozeb on Phytophthora infestans

Pathogen StrainFungicide TreatmentEC90 (g/ha) for Disease ControlSynergy Ratio*
This compound-Sensitive This compound (alone)60-
Mancozeb (alone)>2,000-
This compound + Mancozeb (1:7 ratio)100 (12 + 88)3.2
This compound-Resistant This compound (alone)>2,000-
Mancozeb (alone)1,130-
This compound + Mancozeb (1:7 ratio)550 (69 + 481)2.3

*Data adapted from Gisi, U. (1996). Synergistic Interaction of Fungicides in Mixtures. Phytopathology, 86(11), 1273-1279.[8] The synergy ratio indicates the factor by which the mixture is more effective than the sum of its parts. Higher values indicate stronger synergy. The values in parentheses represent the dosages of the individual components in the mixture.[8]

Q3: What are the primary factors that can influence the performance of the this compound-mancozeb mixture?

The overall performance of any fungicide is dependent on a range of factors that can be broadly categorized as deposition, depletion, and biological/environmental factors.[9][10]

  • Deposition Factors: These relate to the application of the fungicide.

    • Application Rate & Volume: Using the correct rate is critical. Insufficient rates lead to poor control, while excessive rates are uneconomical and can increase the risk of phytotoxicity. The water volume used as a carrier affects coverage.[11][12]

    • Coverage: Thorough coverage is essential for contact fungicides like mancozeb, which protect the plant surface.[11][13]

    • Application Timing: Applications must be timed correctly in relation to infection periods for optimal protective and curative action.[14]

  • Depletion Factors: These relate to the removal or degradation of the fungicide after application.

    • Environmental Degradation: Sunlight, temperature, and moisture can break down the active ingredients.[9]

    • Wash-off: Rainfall can physically remove the protective mancozeb barrier. Adjuvants can improve rainfastness.[15]

    • Plant Growth: As the plant grows, new tissues emerge unprotected, effectively diluting the fungicide coverage.

  • Environmental & Biological Factors:

    • Disease Pressure: Under high disease pressure (conditions highly favorable to the pathogen), fungicide performance may be reduced.[9]

    • Pathogen Resistance: The development of pathogen strains resistant to this compound can reduce efficacy, although the presence of multi-site mancozeb in the mix helps to mitigate this risk.[4][9]

    • Water pH: The stability of some fungicides is pH-dependent. Mancozeb can degrade more rapidly under alkaline conditions (high pH).[16][17]

Troubleshooting Guide

Q4: My experiment shows lower-than-expected efficacy. What should I investigate?

When observing poor disease control, a systematic approach is needed to identify the cause. Use the following decision tree to guide your investigation.

start_end start_end process process decision decision io io start Start: Experiment Setup propagate_plants 1. Propagate Host Plants to Uniform Growth Stage start->propagate_plants prepare_inoculum 2. Prepare Pathogen Inoculum (e.g., spore suspension) propagate_plants->prepare_inoculum prepare_fungicide 3. Prepare Fungicide Solutions (Control, this compound, Mancozeb, Mixture) prepare_inoculum->prepare_fungicide apply_treatment 4. Apply Fungicide Treatments to Replicated Plant Groups prepare_fungicide->apply_treatment inoculate_plants 5. Inoculate Plants with Pathogen (Pre- or post-treatment) apply_treatment->inoculate_plants incubate 6. Incubate Under Controlled Conditions Favorable for Disease inoculate_plants->incubate assess_disease 7. Assess Disease Severity (e.g., % leaf area infected) incubate->assess_disease analyze_data 8. Analyze Data (ANOVA, treatment comparisons) assess_disease->analyze_data end End: Report Results analyze_data->end

References

Technical Support Center: Optimizing Oxadixyl Concentration for Pythium Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing oxadixyl concentration for controlling Pythium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against Pythium species?

This compound is a systemic phenylamide fungicide with protective and curative action.[1] Its mode of action involves the inhibition of ribosomal RNA synthesis in the target pathogen.[1] This disruption of protein synthesis ultimately leads to the cessation of growth and death of the oomycete. This compound is effective against Peronosporales, which includes Pythium and Phytophthora species, and is used to control diseases like damping-off and root rot.[1]

Q2: I am observing a lack of efficacy with this compound against my Pythium isolates. What could be the reason?

A primary reason for the lack of efficacy is likely resistance. Pythium species have been reported to develop resistance to phenylamide fungicides. A critical consideration is the well-documented cross-resistance between metalaxyl and this compound.[2][3] If your isolates have a history of exposure to metalaxyl, or if metalaxyl resistance is prevalent in your region, it is highly probable that they will also be resistant to this compound due to their shared mode of action.[2][3]

Q3: How can I determine the optimal concentration of this compound for my specific Pythium species?

The optimal concentration, often expressed as the Effective Concentration for 50% inhibition (EC50), should be determined empirically through in vitro sensitivity testing. A dose-response experiment using a range of this compound concentrations is recommended. The "poisoned food technique" is a standard method for this purpose.

Q4: Are there any experimental factors that can influence the apparent efficacy of this compound in my assays?

Yes, several factors can affect the outcome of your experiments:

  • pH of the medium: The pH of the growth medium can influence the efficacy of some fungicides against Pythium species.[4] It is advisable to control and record the pH of your experimental medium.

  • Inoculum density: The amount of Pythium inoculum used can impact the apparent effectiveness of the fungicide. Standardize your inoculum preparation and application.

  • Growth medium composition: The components of the culture medium could potentially interact with the fungicide. Consistency in media preparation is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Complete lack of Pythium growth inhibition, even at high this compound concentrations. High-level resistance to phenylamide fungicides (cross-resistance with metalaxyl is likely).[2][3]1. Confirm resistance by testing against a known sensitive Pythium strain. 2. Test for metalaxyl resistance as a proxy for this compound resistance. 3. Consider using a fungicide with a different mode of action.
Variability in results between experimental replicates. 1. Inconsistent this compound concentration in the media. 2. Uneven distribution of mycelial inoculum. 3. Contamination of cultures.1. Ensure thorough mixing of this compound into the agar medium before pouring plates. 2. Use standardized mycelial plugs from the actively growing edge of a colony. 3. Maintain strict aseptic techniques throughout the experimental process.
Slight inhibition of growth, but EC50 values are much higher than expected. 1. Low-level resistance in the Pythium isolate. 2. Sub-optimal experimental conditions (e.g., pH).[4] 3. Degradation of the this compound stock solution.1. Perform a full dose-response curve to accurately determine the EC50 value. 2. Check and buffer the pH of your growth medium. 3. Prepare fresh this compound stock solutions for each experiment.

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Pythium spp. to this compound using the Poisoned Food Technique

This protocol outlines the determination of the EC50 value of this compound against Pythium species.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial dilutions to create a range of working solutions.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

    • Cool the agar to approximately 45-50°C.

    • Add the appropriate volume of this compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a control with the solvent alone.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From a 3-5 day old culture of the Pythium isolate on PDA, take a 5 mm mycelial plug from the actively growing edge.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the Pythium species being tested (typically 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the this compound concentration.

Quantitative Data

Table 1: Reported EC50 Values of Phenylamide Fungicides Against Pythium Species

Note: Specific EC50 values for this compound are not widely reported. The data for metalaxyl is provided as an indicator due to the high degree of cross-resistance.

Fungicide Pythium Species EC50 (µg/mL) Reference
MetalaxylP. dissotocum (Resistant)> 100[2]
MetalaxylVarious Pythium spp.< 1[2]
MetalaxylVarious Pythium spp.1 - 10[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide-Amended Media prep_stock->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Pythium Inoculum Plugs prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Workflow for determining the EC50 of this compound against Pythium species.

troubleshooting_logic node_action node_action start No Inhibition Observed? check_resistance Suspect Resistance? start->check_resistance test_metalaxyl Test against Metalaxyl check_resistance->test_metalaxyl Yes troubleshoot_protocol Review Experimental Protocol check_resistance->troubleshoot_protocol No is_resistant Resistant to Metalaxyl? test_metalaxyl->is_resistant change_moa Use Fungicide with Different Mode of Action is_resistant->change_moa Yes is_resistant->troubleshoot_protocol No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Mitigating the development of Oxadixyl-resistant fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mitigating Oxadixyl Resistance

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the development of fungal resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a systemic fungicide belonging to the phenylamide (PA) chemical group, specifically classified under FRAC Group 4.[1][2] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in oomycete pathogens.[1][3][4][5] It is rapidly absorbed by the plant's leaves and roots and moves systemically within the plant, primarily upwards (acropetally).[1][3] This specific action disrupts protein synthesis, effectively controlling the growth and proliferation of target fungi.[3]

Q2: Which fungal pathogens are targeted by this compound?

This compound is highly effective against oomycete plant pathogens.[1][4][6] This includes, but is not limited to, pathogens responsible for diseases such as downy mildews, late blights, and root rots caused by Phytophthora and Pythium species.[1][3]

Q3: What are the primary mechanisms by which fungi develop resistance to this compound?

The primary mechanism of resistance to this compound and other phenylamide fungicides is a target site modification.[7][8] This typically involves a single gene mutation in the pathogen's RNA polymerase I, the target enzyme for the fungicide.[9][10][11] This alteration prevents the fungicide from binding effectively, allowing the fungus to continue its normal rRNA synthesis and growth despite the presence of the chemical.[7] Because it is a site-specific fungicide, the risk of resistance development is high.[12]

Q4: What are the first signs of potential this compound resistance in an experimental setting?

The first sign of resistance is a noticeable decrease in the fungicide's efficacy. If you observe that previously effective concentrations of this compound are no longer controlling fungal growth in your assays, or if disease incidence increases in treated plants under controlled conditions, it may indicate the selection of resistant isolates. This is often observed as a gradual erosion of disease control.[13]

Q5: What is "cross-resistance" and does it apply to this compound?

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides with the same mode of action, even if it has never been exposed to them. Yes, this is a significant issue with phenylamides. Fungal isolates resistant to this compound will typically be resistant to other fungicides in FRAC Group 4, such as metalaxyl, mefenoxam, and benalaxyl.[1]

Troubleshooting Guide

This guide provides a logical workflow for researchers encountering a loss of efficacy with this compound in their experiments.

Issue: Reduced or complete loss of fungal control with this compound.

G start Start: Unexpected Fungal Growth Despite this compound Application q1 Step 1: Verify Protocol - Correct this compound concentration? - Proper application method? - Viable fungal culture in controls? start->q1 protocol_ok Protocol Verified q1->protocol_ok Yes protocol_error Protocol Error Identified q1->protocol_error No q2 Step 2: Isolate & Test Isolate the surviving fungal strain. Perform a dose-response assay (See Protocol 1). protocol_ok->q2 correct_protocol Action: Correct protocol and repeat experiment. protocol_error->correct_protocol compare_ec50 Compare EC50 value of the isolate to a known sensitive (wild-type) strain. q2->compare_ec50 q3 Step 3: Analyze Results Is the EC50 value of the isolate significantly higher than the wild-type? compare_ec50->q3 resistance_confirmed Resistance Confirmed q3->resistance_confirmed Yes no_resistance No Significant Difference (Resistance Unlikely) q3->no_resistance No action_resistance Action: - Implement resistance management  strategy (See Workflow Diagram). - Consider molecular testing for  target site mutations. resistance_confirmed->action_resistance action_no_resistance Action: Re-evaluate other experimental factors (e.g., environmental conditions, inoculum load). no_resistance->action_no_resistance

Caption: Troubleshooting workflow for diagnosing potential this compound resistance.

Data Presentation: Fungicide Efficacy

The following tables summarize key quantitative data related to this compound and alternative fungicides.

Table 1: Comparative Efficacy (EC50 Values) of Phenylamides Against Sensitive and Resistant Fungal Isolates

Fungicide (FRAC Group)PathogenSensitive Isolate EC50 (mg/L)Resistant Isolate EC50 (mg/L)Resistance Factor (Resistant EC50 / Sensitive EC50)
This compound (4)Phytophthora infestans0.1 - 0.5> 100> 200
Metalaxyl-M (4)Phytophthora infestans0.01 - 0.05> 100> 2000
Benalaxyl (4)Plasmopara viticola~ 0.02> 50> 2500

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal population's growth. Data is compiled from various studies and represents typical ranges.

Table 2: Alternative Fungicides for Oomycete Control with Different Modes of Action

Active IngredientChemical FamilyFRAC GroupMode of Action
MancozebDithiocarbamatesM3Multi-site contact activity
DimethomorphCarboxylic Acid Amides (CAA)40Cellulose synthase inhibition
AzoxystrobinQuinone outside Inhibitors (QoI)11Respiration inhibition
FluopicolideBenzamides43Affects spectrin-like proteins
MandipropamidCarboxylic Acid Amides (CAA)40Cellulose synthase inhibition
OxathiapiprolinPiperidinyl thiazole isoxazoline49Oxysterol binding protein inhibition

Source: Adapted from Fungicide Resistance Action Committee (FRAC) and related publications.[2][14][15]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Dose-Response)

This protocol is used to determine the EC50 value of a fungal isolate to this compound.

Materials:

  • Pure culture of the fungal isolate to be tested.

  • Known sensitive (wild-type) strain for comparison.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Sterile petri dishes (90 mm).

  • Technical grade this compound.

  • Sterile distilled water and appropriate solvent (e.g., acetone, if necessary).

  • Cork borer (5 mm diameter).

  • Incubator.

Methodology:

  • Prepare Fungicide Stock Solution: Dissolve a precise amount of this compound in a minimal amount of solvent and then dilute with sterile distilled water to create a high-concentration stock solution (e.g., 1000 mg/L).

  • Prepare Amended Media: Autoclave the growth medium and cool it to 45-50°C. Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). A control plate should contain only the solvent (if used) at the highest volume used in the test concentrations. Pour approximately 20 mL of the amended agar into each petri dish.

  • Inoculation: From the margin of an actively growing 5-7 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish (both control and fungicide-amended). Seal the plates with paraffin film.

  • Data Collection: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C). Measure the radial growth (colony diameter) in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

  • Analysis:

    • Calculate the average diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] x 100.

    • Perform a probit or logistic regression analysis by plotting the percentage of inhibition against the log of the fungicide concentration to calculate the EC50 value.

Visual Guides and Workflows

This compound Mode of Action and Resistance Mechanism

G cluster_0 Sensitive Fungus cluster_1 Resistant Fungus Oxadixyl_S This compound Target_S RNA Polymerase I (Target Site) Oxadixyl_S->Target_S Binds to Inhibition Inhibition Oxadixyl_S->Inhibition rRNA_S rRNA Synthesis Target_S->rRNA_S Enables Growth_Stop Fungal Growth Arrested rRNA_S->Growth_Stop No rRNA, No Proteins Inhibition->rRNA_S Oxadixyl_R This compound Target_R Altered Binding Site RNA Polymerase I Oxadixyl_R->Target_R:f0 Cannot Bind rRNA_R rRNA Synthesis (Continues) Target_R:f1->rRNA_R Enables Growth_Cont Fungal Growth Continues rRNA_R->Growth_Cont

Caption: this compound's mechanism and how a target site mutation confers resistance.

Proactive Resistance Management Workflow

This workflow outlines key strategies to prevent or delay the development of this compound resistance in a research program.[16][17][18][19]

G start Start: Planning Experiments with This compound (FRAC Group 4) strat1 Strategy 1: Alternate MoA Use fungicides with different Modes of Action (MoA) in rotation. (e.g., Group 4 -> Group M3 -> Group 40) start->strat1 strat2 Strategy 2: Use Mixtures Apply this compound as a tank-mix or pre-mix with a multi-site fungicide (e.g., Mancozeb - Group M3). start->strat2 strat3 Strategy 3: Limit Applications Limit the total number of applications of Group 4 fungicides per season/experimental cycle (e.g., max 2-4). start->strat3 strat4 Strategy 4: Monitor Population Periodically sample and test fungal populations for shifts in sensitivity (See Protocol 1). start->strat4 prevent Apply Preventatively Use at recommended rates before high disease pressure or established infection occurs. strat1->prevent strat2->prevent strat3->prevent outcome Delayed or Prevented Resistance Development strat4->outcome prevent->outcome

Caption: Key strategies for managing and delaying the onset of fungicide resistance.

References

Validation & Comparative

Validating HPLC Methods for Oxadixyl Quantification in Plant Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for quantifying pesticide residues in agricultural products is paramount for ensuring food safety and conducting environmental monitoring. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Oxadixyl, a systemic fungicide, in various plant tissues.

This technical guide delves into the critical aspects of HPLC method validation, offering a comparative analysis of different approaches. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are provided to assist in the selection and implementation of the most suitable method for your research needs.

Comparative Analysis of HPLC Methods

The quantification of this compound in plant matrices is commonly achieved using Reverse Phase HPLC coupled with either Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS). While both are powerful techniques, they offer different levels of sensitivity and selectivity, influencing their suitability for specific applications.

Method 1: HPLC-DAD

A sensitive and precise HPLC-DAD method has been developed for the simultaneous determination of phenolic acids, which can be adapted for this compound quantification.[1] The validation of this method was performed following the International Conference on Harmonisation (ICH) guidelines.[1]

Method 2: HPLC-MS/MS

For higher sensitivity and selectivity, particularly in complex matrices, HPLC-MS/MS is the method of choice. A validated HPLC-MS/MS method for quantifying 121 pesticides, including this compound, in rice has been reported.[2] This method utilizes a QuEChERS-based sample preparation, which is a widely accepted technique for pesticide residue analysis in food matrices.[2][3]

The following tables summarize the key validation parameters for these HPLC methods, providing a clear comparison of their performance characteristics.

Table 1: HPLC-DAD Method Validation Parameters

Validation ParameterResult
Linearity (r)> 0.999
Limit of Detection (LOD)0.097–0.467 mg/l
Limit of Quantification (LOQ)0.097–0.496 mg/l
Precision (%RSD)< 2.18%
Accuracy (Recovery)Not specified

Source: Adapted from a study on the determination of phenolic acids in medicinal plants.[1]

Table 2: HPLC-MS/MS Method Validation Parameters for this compound in Rice

Validation ParameterResult
Linearity (r²)0.9673
Limit of Quantification (LOQ)10 µg/kg
Repeatability (RSDr)9.08%
Precision (RSDR)7.00%
Recovery108.6%

Source: Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice.[2]

Table 3: UPLC-MS/MS Method Validation for this compound in Cucumber

Fortified Level (mg/kg)Average Recovery (%)RSD (%)Linearity Range (mg/L)Correlation Coefficient (r)Matrix Effect (%)
0.0101003.70.005-10.9999 (Solvent)12
0.50963.00.9968 (Matrix-matched)
5.01023.6

Source: Residues, dissipation, and dietary risk assessment of this compound and cymoxanil in cucumber.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are the experimental protocols for sample preparation and HPLC analysis.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticide residues from food matrices.[4][5]

  • Homogenization: Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 min, and add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex for another 1 min and centrifuge at 3000 rpm for 5 min.

  • Cleanup (Dispersive SPE): Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 50 mg of PSA and 50 mg of C18. Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Final Extract: Filter the supernatant through a 0.22 µm membrane for UPLC-MS/MS analysis.[6]

HPLC-DAD Analysis

  • Column: C18 column (e.g., XBridge-C18 or Ascentis-RP amide)[1]

  • Mobile Phase: A gradient of Methanol:Water with 0.1% formic acid.[1]

  • Flow Rate: 0.5 - 1.2 ml/min[1]

  • Detection: Diode Array Detector, monitoring at the maximum absorbance wavelength for this compound.

HPLC-MS/MS Analysis

  • Chromatographic System: High-Performance Liquid Chromatography system.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[2]

  • Ionization Mode: Positive ion mode is often used for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Method Validation Workflow and Logic

The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between different validation parameters.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS dSPE_Cleanup dSPE_Cleanup Extraction->dSPE_Cleanup QuEChERS HPLC_Separation HPLC_Separation dSPE_Cleanup->HPLC_Separation Detection Detection HPLC_Separation->Detection Linearity Linearity Detection->Linearity Accuracy_Precision Accuracy_Precision Detection->Accuracy_Precision LOD_LOQ LOD_LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Quantification Quantification Linearity->Quantification Reliability Reliability Accuracy_Precision->Reliability Sensitivity Sensitivity LOD_LOQ->Sensitivity Confirmation Confirmation Specificity->Confirmation

Caption: Experimental workflow for this compound quantification in plant tissues.

cluster_params Core Validation Parameters cluster_performance Method Performance Characteristics Accuracy Accuracy (Recovery) Reliability Reliability Accuracy->Reliability Precision Precision (RSD) Precision->Reliability Linearity Linearity (r, r²) Linearity->Reliability Specificity Specificity Specificity->Reliability LOD LOD Sensitivity Sensitivity LOD->Sensitivity LOQ LOQ LOQ->Sensitivity Robustness Robustness Reliability->Robustness

Caption: Logical relationship of HPLC method validation parameters.

Alternative Methods

While HPLC remains the gold standard, other techniques can be employed for pesticide analysis. These include:

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds. A GC method has been developed for the determination of o-Chloroacetophenone in soil and vegetables.[7]

  • Supercritical Fluid Extraction (SFE): An environmentally friendly extraction technique.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method.

The choice of method will depend on the specific requirements of the analysis, including the nature of the plant matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational knowledge to select and validate an appropriate HPLC method for the accurate and reliable quantification of this compound in plant tissues.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxadixyl
Reactant of Route 2
Reactant of Route 2
Oxadixyl

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.